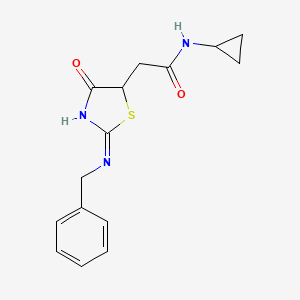
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene is a chemical compound that features a benzene ring substituted with chloro, cyano, and fluorosulfonyloxy groups
Métodos De Preparación
The synthesis of 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the introduction of the cyano group via a cyanation reaction, followed by the substitution of the chloro and fluorosulfonyloxy groups. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of complex aromatic compounds .
Análisis De Reacciones Químicas
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyloxy groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group, for instance, can participate in nucleophilic addition reactions, while the fluorosulfonyloxy group can undergo hydrolysis to release sulfonic acids, which may interact with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene include:
1-Chloro-4-fluorobenzene: Lacks the cyano and fluorosulfonyloxy groups, making it less reactive in certain types of reactions.
1-Chloro-2,4-dinitrobenzene: Contains nitro groups instead of cyano and fluorosulfonyloxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and industrial applications.
Propiedades
IUPAC Name |
1-chloro-2-cyano-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3S/c8-7-2-1-6(3-5(7)4-10)13-14(9,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCJVQTZOKEHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)






![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
![(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2366175.png)

![N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2366180.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2366186.png)
